4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Acylation: The nitrated product is then subjected to acylation with 3,4-dimethylaniline in the presence of a suitable acylating agent such as acetic anhydride or acetyl chloride.
The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, often between 0°C and 50°C, to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: 4-amino-N-(3,4-dimethylphenyl)-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and applications.
4-chloro-N-(3,4-dimethylphenyl)-2-aminobenzamide:
Uniqueness
4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chloro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-5-12(7-10(9)2)17-15(19)13-6-4-11(16)8-14(13)18(20)21/h3-8H,1-2H3,(H,17,19) |
InChI Key |
ZXDPCSLMFQWROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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